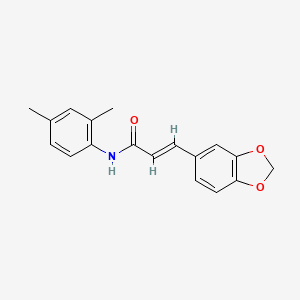

![molecular formula C23H22ClN7O B5568171 N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives involves reactions between different chemical entities to form novel compounds with specific biological or chemical properties. For instance, a study conducted by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) describes the synthesis of novel urea derivatives through the reaction of acylazides with specific thiadiazoles, indicating a methodology that could potentially be adapted for the synthesis of the compound . These synthesized compounds showed good activity as plant growth regulators, highlighting their significance in agricultural applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their reactivity and biological activity. The crystal structure analysis of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea by Xin-jian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) provides insights into the planarity and intramolecular hydrogen bonding that could influence the reactivity and biological activity of similar compounds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

The chemical reactions involving urea derivatives can lead to the formation of compounds with varied biological and chemical properties. For example, the work by Hyung-Geun Lee et al. (2009) on the selective syntheses of carbamates and ureas from phenyl 4,5-dichloro-6-oxopyridazine-1(61H)-carboxylate under mild conditions shows the versatility of urea derivatives in chemical synthesis (Hyung-Geun Lee et al., 2009).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The detailed crystallographic analysis provided in the synthesis of certain urea derivatives illustrates the impact of molecular structure on the physical properties of these compounds.

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and biological activity, are influenced by their molecular structure. The study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents by Jian Feng et al. (2020) exemplifies the potential of urea derivatives in medicinal chemistry, demonstrating significant antiproliferative effects on various cancer cell lines (Jian Feng et al., 2020).

Scientific Research Applications

Urea Derivatives and Cytokinin Activity

Urea derivatives, including compounds like N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, have been studied for their potential in influencing plant growth and development. These synthetic compounds exhibit cytokinin-like activity, which can significantly affect cell division and differentiation in plants. Cytokinins are a class of phytohormones that promote cell division in plant roots and shoots. Some urea derivatives are noted for their ability to enhance adventitious root formation, a critical aspect of plant morphogenesis and regeneration (Ricci & Bertoletti, 2009). The study of these compounds provides valuable insights into the design of new agrochemicals aimed at improving crop yield and resilience.

Synthesis and Application in Cancer Research

Recent research has explored the synthesis and potential application of novel urea derivatives, including N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, as anti-cancer agents. By understanding the electronic structure, physico-chemical properties, and performing docking analysis, scientists aim to discover new therapies for cancer. Specifically, some pyrazole compounds have shown promise as potential anti-cancer agents through preliminary in vitro studies. These studies highlight the importance of urea derivatives in developing new therapeutic strategies against various types of cancer (Thomas et al., 2019).

Antioxidant Properties

The antioxidant properties of urea derivatives, including those similar in structure to N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, have been a subject of research interest. Antioxidants play a crucial role in protecting cells from oxidative stress and damage, which are linked to various chronic diseases, including cancer and heart disease. Studies have synthesized new thiazole analogues possessing urea, thiourea, and selenourea functionality, demonstrating significant in vitro antioxidant activity. These findings suggest that such compounds could serve as potent antioxidant agents, warranting further investigation into their therapeutic potential (Reddy et al., 2015).

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7O/c1-14-15(2)30-31(16(14)3)22-12-11-21(28-29-22)25-18-7-9-19(10-8-18)26-23(32)27-20-6-4-5-17(24)13-20/h4-13H,1-3H3,(H,25,28)(H2,26,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNUJDCBULNAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)